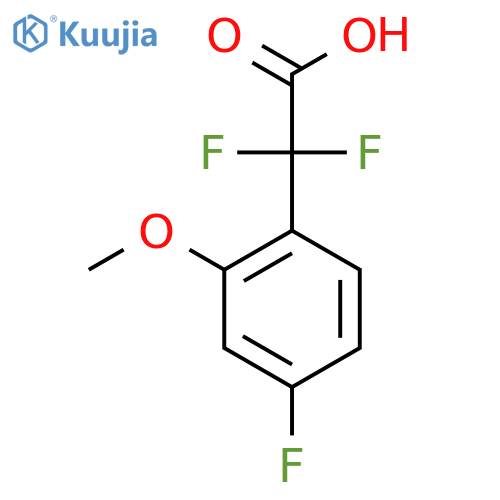

Cas no 1785015-92-0 (2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid)

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid

- EN300-1951187

- 1785015-92-0

-

- インチ: 1S/C9H7F3O3/c1-15-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

- InChIKey: IUJTXDMBEYGDSE-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(C1C=CC(=CC=1OC)F)F

計算された属性

- せいみつぶんしりょう: 220.03472857g/mol

- どういたいしつりょう: 220.03472857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.5Ų

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1951187-0.5g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-1.0g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1951187-0.25g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-5g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-1g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-0.05g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-0.1g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-5.0g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1951187-2.5g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1951187-10.0g |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid |

1785015-92-0 | 10g |

$5037.0 | 2023-06-03 |

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acidに関する追加情報

Professional Introduction to 2,2-Difluoro-2-(4-fluoro-2-methoxyphenyl)acetic Acid (CAS No. 1785015-92-0)

2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid, with the CAS number 1785015-92-0, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its dual fluorine substitution at the alpha-carbon and a fluoro-substituted methoxyphenyl group, exhibits unique chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The structural features of 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid contribute to its potential biological activity. The presence of fluorine atoms is well-known to enhance metabolic stability and binding affinity in drug molecules. Specifically, the alpha-fluorine substitution in this compound can influence its pharmacokinetic profile, potentially leading to improved bioavailability and prolonged half-life. Additionally, the fluoro-substituted methoxyphenyl group introduces hydrophobic interactions and electronic effects that can modulate receptor binding.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve drug efficacy and selectivity. For instance, studies have shown that fluorine atoms can enhance the binding affinity of small molecule inhibitors to their target proteins by increasing hydrophobic interactions and reducing solvation energies. This principle has been widely applied in the development of antiviral, anticancer, and anti-inflammatory drugs. The compound 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid is no exception and holds promise as a building block for such therapeutic agents.

One of the most compelling aspects of 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid is its versatility in drug design. The carboxylic acid moiety can be further functionalized to introduce additional pharmacophores or linkages, enabling the synthesis of more complex molecules with tailored biological activities. For example, it can be used to create peptidomimetics or conjugates that target specific disease pathways. Furthermore, its fluorinated structure suggests potential applications in imaging agents and probes for diagnostic purposes.

The synthesis of 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires precise control over reaction conditions to avoid unwanted side products. However, advances in fluorination techniques have made it increasingly feasible to construct such complex molecules with high yields and purity. Recent methodologies involving transition metal-catalyzed reactions have further streamlined the synthesis process, making it more accessible for industrial-scale production.

The biological activity of 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid has been explored in several preclinical studies. Initial research indicates that it may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and inflammation. For instance, its structural similarity to known bioactive molecules suggests potential interactions with targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key enzymes in the inflammatory cascade. Additionally, its ability to cross the blood-brain barrier may make it a candidate for treating central nervous system disorders.

The development of novel pharmaceuticals often involves a multidisciplinary approach, combining insights from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The compound 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid exemplifies this collaborative effort. Computational modeling has been instrumental in predicting its binding modes to potential targets and optimizing its structure for improved efficacy. Furthermore, high-throughput screening techniques have been employed to identify derivatives with enhanced biological activity.

The environmental impact of fluorinated compounds is also a critical consideration in their development and application. While fluorine atoms offer significant benefits in terms of drug design, their persistence in the environment raises concerns about long-term ecological effects. Therefore, researchers are actively exploring strategies to minimize waste and develop greener synthetic routes for these compounds. This includes using biodegradable solvents and catalytic systems that reduce hazardous byproducts.

In conclusion, 2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid represents a fascinating example of how structural modifications can lead to novel bioactive molecules with therapeutic potential. Its unique combination of fluorine substitution and aromatic functionality makes it a valuable scaffold for drug discovery efforts across various therapeutic areas. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

1785015-92-0 (2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid) 関連製品

- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)